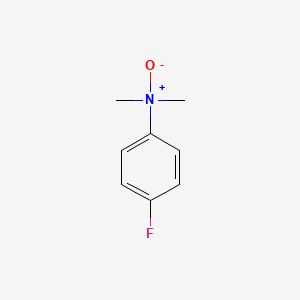![molecular formula C22H39N3O3 B14280745 2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide] CAS No. 141607-02-5](/img/structure/B14280745.png)
2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide] is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide] typically involves the reaction of acetic anhydride with 2-cyclohexylethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide] follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide] is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2’-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-(Azanediyl)bis[N-(2,6-dimethylphenyl)acetamide]
- 2,2’-(Azanediyl)bis[N-(2,6-diethylphenyl)acetamide]
Uniqueness
2,2’-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide] is unique due to its specific cyclohexylethyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required.
Eigenschaften
CAS-Nummer |
141607-02-5 |
|---|---|
Molekularformel |
C22H39N3O3 |
Molekulargewicht |
393.6 g/mol |
IUPAC-Name |
2-[acetyl-[2-(2-cyclohexylethylamino)-2-oxoethyl]amino]-N-(2-cyclohexylethyl)acetamide |
InChI |
InChI=1S/C22H39N3O3/c1-18(26)25(16-21(27)23-14-12-19-8-4-2-5-9-19)17-22(28)24-15-13-20-10-6-3-7-11-20/h19-20H,2-17H2,1H3,(H,23,27)(H,24,28) |
InChI-Schlüssel |
IGNJJJVNLPSLSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CC(=O)NCCC1CCCCC1)CC(=O)NCCC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14280663.png)
![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)
![Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-](/img/structure/B14280679.png)






methyl}benzoic acid](/img/structure/B14280733.png)
![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)

![Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14280754.png)
ethanimidamide](/img/structure/B14280755.png)
